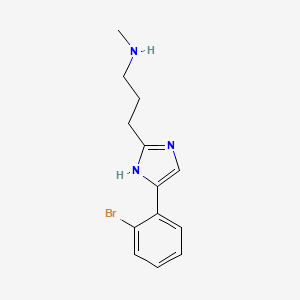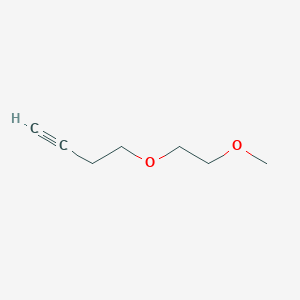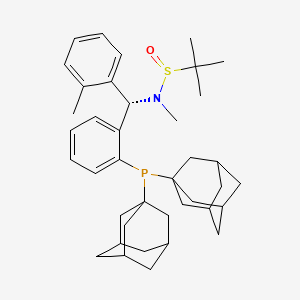![molecular formula C8H16ClNO B13642997 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride](/img/structure/B13642997.png)
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride is a chemical compound that belongs to the class of azaspiro compounds. These compounds are characterized by a spirocyclic structure, which includes a nitrogen atom within the ring system.
Méthodes De Préparation
The synthesis of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride typically involves a multi-step process. One common synthetic route includes the thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to form spirocyclic β-lactams. These β-lactams are then reduced using alane to produce the desired azaspiro compound . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed using reagents like alane to produce reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a bioisostere of piperidine, making it valuable in drug design and development.
Industry: The compound is used in the production of various pharmaceuticals and fine chemicals
Mécanisme D'action
The mechanism of action of 2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride involves its interaction with specific molecular targets. The nitrogen atom within the spirocyclic structure mimics the piperidine ring, allowing it to bind to similar biological targets. This binding can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
2-(2-Azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride is unique due to its spirocyclic structure and the presence of a nitrogen atom within the ring. Similar compounds include:
1-Azaspiro[3.3]heptane: Another spirocyclic compound with similar properties.
2-Azaspiro[3.3]heptane: A related compound used as a bioisostere of piperidine.
2-Oxa-1-azaspiro[3.3]heptane: A compound with an oxygen atom in the ring, offering different chemical properties
These compounds share structural similarities but differ in their specific chemical and biological properties, making each one unique in its applications.
Propriétés
Formule moléculaire |
C8H16ClNO |
|---|---|
Poids moléculaire |
177.67 g/mol |
Nom IUPAC |
2-(2-azaspiro[3.3]heptan-2-yl)ethanol;hydrochloride |
InChI |
InChI=1S/C8H15NO.ClH/c10-5-4-9-6-8(7-9)2-1-3-8;/h10H,1-7H2;1H |
Clé InChI |
GRNXGHQAKZMAHM-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CN(C2)CCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-(Piperidin-3-yl)imidazo[1,2-a]pyrimidine](/img/structure/B13642935.png)


![Tert-butyl [(tert-butoxycarbonyl)amino]{[(trifluoromethyl)sulfonyl]imino}methylcarbamate](/img/structure/B13642961.png)


![3-(6-(Tert-butyl)-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)propan-1-amine](/img/structure/B13642995.png)



![(2S,4R)-1-[(tert-butoxy)carbonyl]-4-[(4-nitrophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B13643012.png)
